2-(Benzyloxy)-1,4-difluorobenzene is an organic compound characterized by a benzene ring that has a benzyloxy group and two fluorine atoms positioned at the 1 and 4 locations. Its molecular formula is and it has a molecular weight of approximately 220.21 g/mol. This compound is significant in various fields, including organic synthesis, materials science, and biological research.
The compound can be synthesized through several methods, with the most common being the Suzuki–Miyaura coupling reaction. This method employs a palladium catalyst to couple aryl halides with organoboron compounds, providing a high yield and functional group tolerance.
2-(Benzyloxy)-1,4-difluorobenzene falls under the category of fluorinated aromatic compounds. Its unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
The synthesis of 2-(Benzyloxy)-1,4-difluorobenzene can be achieved through several methods:
The Suzuki–Miyaura reaction is favored for its efficiency and ability to introduce multiple functional groups without significant side reactions. Reaction conditions typically include:
The structure of 2-(Benzyloxy)-1,4-difluorobenzene can be represented by its Canonical SMILES notation: C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)F
. The compound features:
2-(Benzyloxy)-1,4-difluorobenzene can undergo various chemical transformations:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-(Benzyloxy)-1,4-difluorobenzene involves its interaction with biological targets through hydrogen bonding and π-π interactions facilitated by the benzyloxy group. The presence of fluorine enhances lipophilicity and metabolic stability, making it suitable for applications in drug development and biological imaging .
Fluorinated compounds often exhibit altered reactivity due to the strong C-F bond polarity, influencing their behavior in biological systems.
While specific physical properties such as boiling point are not detailed in the sources, typical characteristics of similar compounds suggest:
2-(Benzyloxy)-1,4-difluorobenzene has several applications across different fields:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8